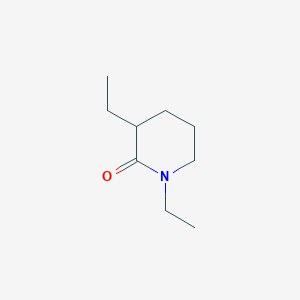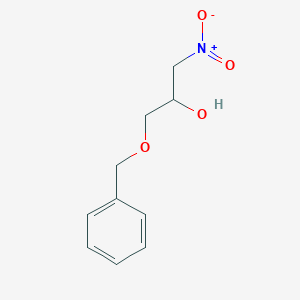![molecular formula C16H14OS2 B14255944 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one CAS No. 461052-15-3](/img/structure/B14255944.png)
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is a sulfur-containing organic compound with a thioxanthene core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one typically involves the reaction of 9H-thioxanthen-9-one with ethyl mercaptan under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl mercaptan, followed by nucleophilic substitution at the 3-position of the thioxanthene ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the thioxanthene core can interact with DNA or proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Methylsulfanyl)methyl]-9H-thioxanthen-9-one
- 3-[(Propylsulfanyl)methyl]-9H-thioxanthen-9-one
- 3-[(Butylsulfanyl)methyl]-9H-thioxanthen-9-one
Uniqueness
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is unique due to its specific ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs
Eigenschaften
CAS-Nummer |
461052-15-3 |
|---|---|
Molekularformel |
C16H14OS2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3-(ethylsulfanylmethyl)thioxanthen-9-one |
InChI |
InChI=1S/C16H14OS2/c1-2-18-10-11-7-8-13-15(9-11)19-14-6-4-3-5-12(14)16(13)17/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
RZFQTJAJHBMPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



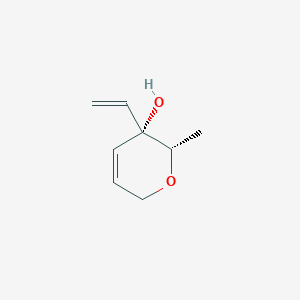
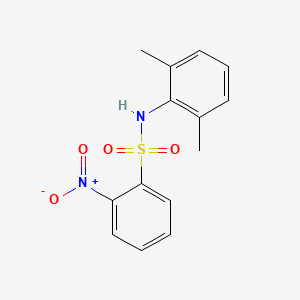
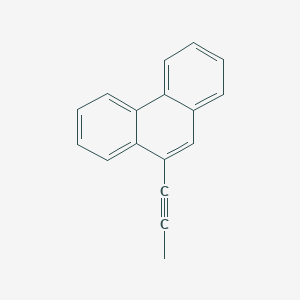
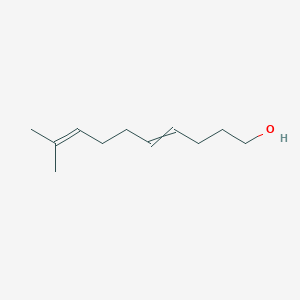

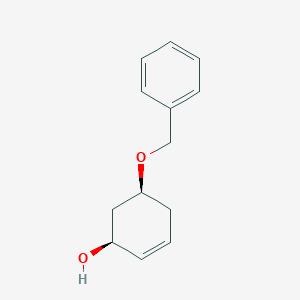
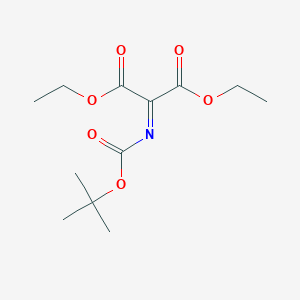

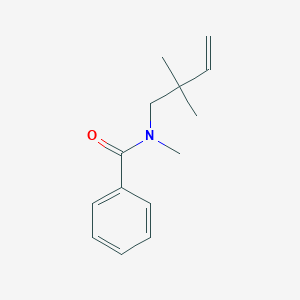
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
